N-Desmethyl L-Ergothioneine Methyl Ester
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Overview
Description
N-Desmethyl L-Ergothioneine Methyl Ester is a derivative of l-Ergothioneine (ET), a sulfur-containing derivative of the amino acid histidine, known for its unique antioxidant properties. The synthesis and understanding of its properties are crucial for elucidating its biological and chemical significance, particularly its antioxidant behavior in various biological contexts (Peckelsen et al., 2017).
Synthesis Analysis
An efficient and reproducible synthesis of this compound, labeled for PET imaging, was developed to study its biodistribution and detect oxidative stress, especially in Alzheimer’s disease. This synthesis involves protecting the histidine carboxylic group with a methyl ester, which significantly improved the chemical yield of the reaction (Behof et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound and related compounds was thoroughly analyzed using infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT). These studies provide insights into the tautomeric equilibrium critical for understanding the molecule's antioxidant mechanism (Peckelsen et al., 2017).
Chemical Reactions and Properties
Studies have explored the chemical reactivity of l-ergothioneine and its derivatives, including their interactions with various disulphides and their nucleophilic properties. These reactions shed light on the molecule's potential biological activities and its ability to participate in thiol-disulphide exchange processes, crucial for its antioxidant function (Carlsson et al., 1974).
Physical Properties Analysis
The physical properties of this compound, including its solubility, stability, and behavior under various conditions, are inferred from the broader studies on l-ergothioneine and its analogs. These properties are essential for understanding how the molecule behaves in biological systems and its potential applications (Peckelsen et al., 2017).
Chemical Properties Analysis
The antioxidant properties of this compound are central to its chemical properties analysis. Its ability to protect against oxidative damage, particularly in the context of neurodegenerative diseases like Alzheimer’s, underscores its significance. The protective effects against lipid peroxidation and the preservation of endogenous antioxidants like glutathione and alpha-tocopherol highlight its potential therapeutic benefits (Deiana et al., 2004).
properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOEEXBIOEGRQ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CNC(=S)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433796 |
Source
|
Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162138-71-8 |
Source
|
Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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